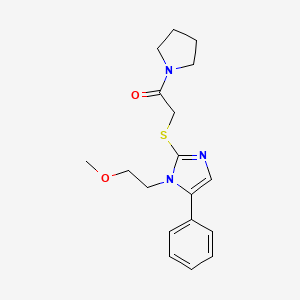

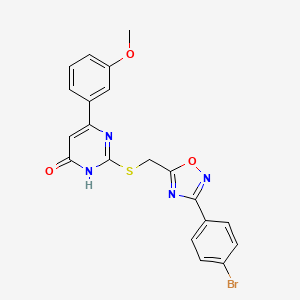

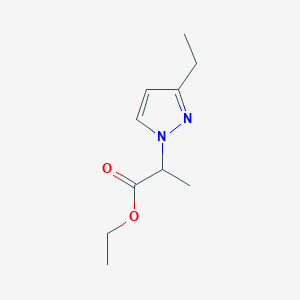

![molecular formula C15H11ClN6S B2770951 5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415554-83-3](/img/structure/B2770951.png)

5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has been described with a wide range of biological potential including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial activities.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a similar compound, involves heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 121–122°C . The 1H NMR spectrum and 13C NMR spectrum have been reported .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile is involved in various synthetic processes to create diverse heterocyclic compounds. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) have demonstrated the synthesis of pyridothienopyrimidines and pyridothienotriazines, which are crucial in the development of new chemical entities with potential biological activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Clark, Shahhet, Korakas, and Varvounis (1993) explored the synthesis of thieno[2,3-d]pyrimidines from related intermediates, highlighting the chemical versatility and potential of such compounds in creating novel molecular structures (Clark, Shahhet, Korakas, & Varvounis, 1993).

Biological and Pharmacological Potential

The compound and its derivatives show promise in biological and pharmacological research. Rostamizadeh, Nojavan, Aryan, Sadeghian, and Davoodnejad (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from related compounds, evaluating their antibacterial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, Abdel-Mohsen and Geies (2008) reported the synthesis of compounds like 1H-pyrrolo[2,3-b]pyridine, showcasing the potential of these compounds in creating diverse chemical entities with possible therapeutic applications (Abdel-Mohsen & Geies, 2008).

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidines, a core structure in this compound, are known to have diverse biological activities .

Mode of Action

Compounds with a thieno[3,2-d]pyrimidine core are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Compounds with a thieno[3,2-d]pyrimidine core are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thieno[3,2-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes and proteins

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

5-chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6S/c16-11-3-9(4-17)5-18-14(11)21-10-6-22(7-10)15-13-12(1-2-23-13)19-8-20-15/h1-3,5,8,10H,6-7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLWFJANDVVRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=C2SC=C3)NC4=C(C=C(C=N4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)